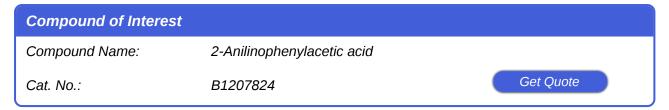


Spectroscopic Characterization of 2-Anilinophenylacetic Acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **2-anilinophenylacetic acid** (CAS No. 70172-33-7), a molecule of interest in synthetic and medicinal chemistry. While complete, publicly accessible experimental spectra for this specific compound are not readily available in surveyed databases, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on its chemical structure and established spectroscopic principles. Detailed experimental protocols for acquiring such data are also provided.

Chemical Structure and Properties

IUPAC Name: 2-(2-anilinophenyl)acetic acid[1]

Molecular Formula: C14H13NO2[1][2]

Molecular Weight: 227.26 g/mol [1][2]

Appearance: White to off-white solid[3]

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for **2-anilinophenylacetic acid**. These predictions are based on the analysis of its functional groups and data from analogous compounds.



Table 1: Predicted ¹H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~10-12	Broad Singlet	1H	-COOH
~8-9	Singlet	1H	-NH-
~6.8-7.5	Multiplet	9Н	Aromatic C-H
~3.6	Singlet	2H	-CH ₂ -

Note: The chemical shifts of the -COOH and -NH- protons are highly dependent on the solvent, concentration, and temperature.[4]

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ) ppm	Assignment
~175-180	C=O (Carboxylic Acid)
~140-150	Aromatic C-N
~120-140	Aromatic C-C
~115-130	Aromatic C-H
~35-45	-CH ₂ -

Note: PubChem indicates that experimental 13 C NMR data for this compound is available in SpectraBase.[1]

Table 3: Predicted FT-IR Data



Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3300	N-H Stretch	Secondary Amine
~3000-2500 (broad)	O-H Stretch	Carboxylic Acid
~3100-3000	C-H Stretch	Aromatic
~2950-2850	C-H Stretch	Aliphatic (-CH ₂ -)
~1710	C=O Stretch	Carboxylic Acid
~1600, ~1450	C=C Stretch	Aromatic Ring
~1300-1200	C-N Stretch	Aromatic Amine

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
227	[M] ⁺ , Molecular ion
182	[M-COOH]+, Loss of the carboxylic acid group
167	[M-CH ₂ COOH] ⁺ , a-cleavage

Note: The fragmentation pattern of carboxylic acids in electron ionization (EI) mass spectrometry often involves the loss of the hydroxyl group (-OH) and the entire carboxyl group (-COOH).[5] PubChem also indicates the availability of GC-MS data from SpectraBase.[1]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Methodology:



- Sample Preparation: Dissolve approximately 5-10 mg of 2-anilinophenylacetic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
 Ensure the sample is fully dissolved.
- ¹H NMR Data Acquisition:
 - Use a standard single-pulse experiment.
 - Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- ¹³C NMR Data Acquisition:
 - Employ a proton-decoupled pulse sequence.
 - A larger number of scans will be necessary due to the low natural abundance of ¹³C.
 - The relaxation delay should be adjusted to ensure quantitative data if required.
- Data Processing:
 - Apply Fourier transformation to the Free Induction Decay (FID).
 - Perform phase and baseline corrections.
 - Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation: No extensive sample preparation is required for the ATR technique. Ensure the ATR crystal is clean.
- Data Acquisition:



- Place a small amount of the solid 2-anilinophenylacetic acid onto the ATR crystal.
- Apply pressure to ensure good contact between the sample and the crystal.
- Collect a background spectrum of the clean, empty ATR crystal.
- Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans to improve the signal-to-noise ratio.
- Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

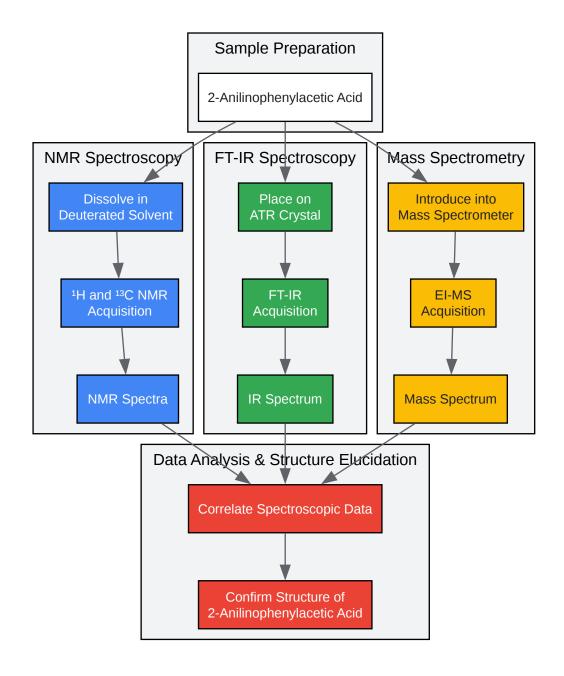
Methodology (Electron Ionization - EI):

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
- Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
- Detection: Detect the ions to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **2-anilinophenylacetic acid**.





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General workflow for spectroscopic analysis.

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